molecular formula C17H23IO3 B1360765 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone CAS No. 898785-60-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

Cat. No. B1360765
M. Wt: 402.27 g/mol
InChI Key: ORMJUSXQPQPBHO-UHFFFAOYSA-N
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Description

The compound is a derivative of valerophenone with a 5,5-dimethyl-1,3-dioxan-2-yl group attached. Valerophenones are typically used in organic synthesis .


Molecular Structure Analysis

The molecular structure would likely feature a phenone core with the 5,5-dimethyl-1,3-dioxan-2-yl group attached. The presence of the dioxane ring could influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the phenone and dioxane groups. For example, the compound would likely be soluble in organic solvents .

Scientific Research Applications

  • Use in Solar Cell Technology :

    • A study by Jørgensen and Krebs (2005) explored the synthesis of oligophenylenevinylenes (OPVs) using monomers, including a derivative of 5,5-dimethyl-1,3-dioxan-2-yl. These OPVs were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%. This research indicates the potential application of such compounds in solar cell technology (Jørgensen & Krebs, 2005).
  • Synthesis and Structural Analysis :

    • Research by Kuhn, Al-Sheikh, and Steimann (2003) involved the synthesis and crystal structure analysis of a compound closely related to 5,5-dimethyl-1,3-dioxan-2-yl. This study provides insights into the molecular structure and properties of such compounds, which is crucial for their application in various fields of chemistry (Kuhn, Al-Sheikh, & Steimann, 2003).
  • Application in Anti-Inflammatory Drugs :

    • A 2008 study by Li et al. investigated N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids for their anti-inflammatory properties. This research highlights the potential use of derivatives of 5,5-dimethyl-1,3-dioxan-2-yl in developing novel anti-inflammatory drugs (Li et al., 2008).
  • Organocatalytic Reactions :

    • The work of Enders and Chow (2006) demonstrated the use of 2,2-dimethyl-1,3-dioxan-5-one in organocatalytic asymmetric Michael addition reactions. This research is significant for synthetic organic chemistry, where such reactions are foundational (Enders & Chow, 2006).
  • Synthesis of Homo-N-Nucleosides :

    • A study by Yu and Carlsen (2008) focused on the synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog. They prepared a dioxane homo-sugar analog from dimethyl tartrate, which is relevant to the field of medicinal chemistry (Yu & Carlsen, 2008).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific data, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. If it shows promise in its intended application, further studies and optimization of the synthesis process could be conducted .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMJUSXQPQPBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645906
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

CAS RN

898785-60-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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